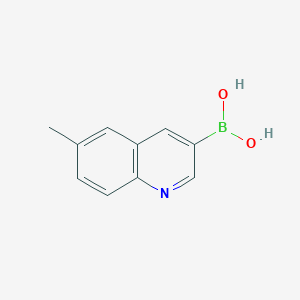

(6-Methylquinolin-3-yl)boronic acid

Overview

Description

“(6-Methylquinolin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C10H10BNO2 . It has a molecular weight of 187.01 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The molecular structure of “(6-Methylquinolin-3-yl)boronic acid” can be represented by the InChI code 1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 . The corresponding InChI Key is YDBDSKYPNQEAIU-UHFFFAOYSA-N .

Chemical Reactions Analysis

Boronic acids, including “(6-Methylquinolin-3-yl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction that is widely used due to its mild and functional group tolerant reaction conditions . Boronic acids are also susceptible to side reactions such as protodeboronation, oxidation, and palladium-catalyzed homocoupling .

Physical And Chemical Properties Analysis

“(6-Methylquinolin-3-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Sensing Applications

(6-Methylquinolin-3-yl)boronic acid: is widely used in sensing applications due to its ability to form reversible covalent bonds with diols and strong Lewis bases like fluoride or cyanide anions . This property is particularly useful in the development of sensors for detecting various biological and chemical substances.

Biological Labelling

The compound’s interaction with diols allows it to be used in biological labelling. It can be employed to tag biomolecules, which is essential for tracking and observing biological processes in research and diagnostic applications .

Protein Manipulation and Modification

Boronic acids, including (6-Methylquinolin-3-yl)boronic acid , are instrumental in protein manipulation and modification. They can be used to alter protein structures, which is crucial for understanding protein function and for developing therapeutic proteins .

Separation Technologies

In separation technologies, (6-Methylquinolin-3-yl)boronic acid can be utilized to create materials that selectively bind to certain molecules, facilitating their separation from complex mixtures. This is particularly useful in purifying biological samples .

Development of Therapeutics

The interaction of boronic acids with biological molecules opens up possibilities for the development of therapeutics. They can be used to design drugs that target specific biological pathways or to create delivery systems for existing drugs .

Analytical Methods

Boronic acids are used as building blocks for microparticles in analytical methods. These microparticles can enhance the detection and measurement of various analytes, improving the accuracy and sensitivity of analytical techniques .

Mechanism of Action

Target of Action

The primary target of (6-Methylquinolin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . The reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic molecules, which can be used in various applications, including drug development .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

properties

IUPAC Name |

(6-methylquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBDSKYPNQEAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)